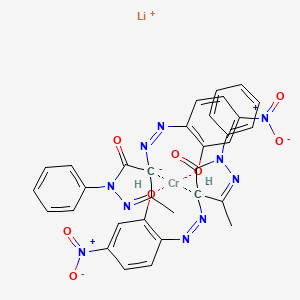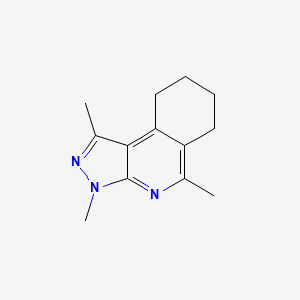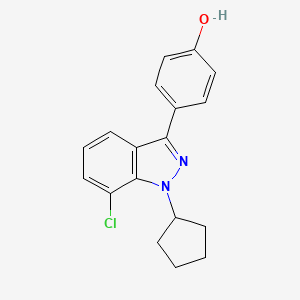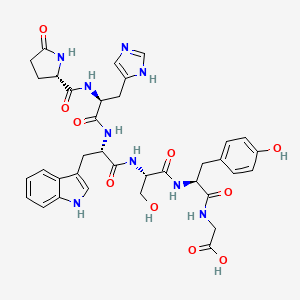
H-Pyr-His-Trp-Ser-Tyr-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-焦谷氨酸-组氨酸-色氨酸-丝氨酸-酪氨酸-甘氨酸-OH 是一种由六个氨基酸组成的合成肽:焦谷氨酸 (Pyr)、组氨酸 (His)、色氨酸 (Trp)、丝氨酸 (Ser)、酪氨酸 (Tyr) 和甘氨酸 (Gly)。由于其结构和功能特性,该肽序列在各种生化和医学研究领域中具有重要意义。
准备方法
合成路线和反应条件
H-焦谷氨酸-组氨酸-色氨酸-丝氨酸-酪氨酸-甘氨酸-OH 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将受保护的氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链上。该过程包括:
偶联: 每个氨基酸使用 HBTU 或 DIC 等活化剂偶联到树脂结合的肽上。
脱保护: 使用 TFA(三氟乙酸)去除氨基酸上的临时保护基团。
裂解: 用 HPLC(高效液相色谱)将完成的肽从树脂中裂解并纯化。
工业生产方法
像 H-焦谷氨酸-组氨酸-色氨酸-丝氨酸-酪氨酸-甘氨酸-OH 这样的肽的工业生产通常采用自动肽合成仪,这些合成仪可以简化 SPPS 过程。这些机器可以以高精度和效率处理大规模合成,确保一致的质量和产量。
化学反应分析
反应类型
H-焦谷氨酸-组氨酸-色氨酸-丝氨酸-酪氨酸-甘氨酸-OH 可以进行各种化学反应,包括:
氧化: 酪氨酸残基可以氧化形成二酪氨酸或其他氧化产物。
还原: 如果存在二硫键,则可以将其还原为游离硫醇。
取代: 氨基酸残基可以用其他官能团取代以改变肽的性质。
常用试剂和条件
氧化: 过氧化氢或过酸是常用的氧化剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是典型的还原剂。
取代: 各种化学试剂,如酰化剂或烷基化剂,用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,酪氨酸的氧化会导致二酪氨酸的形成,而二硫键的还原会导致游离硫醇基团的形成。
科学研究应用
H-焦谷氨酸-组氨酸-色氨酸-丝氨酸-酪氨酸-甘氨酸-OH 在科学研究中具有多种应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究其在蛋白质-蛋白质相互作用和酶-底物特异性中的作用。
医学: 探索其潜在的治疗应用,包括作为药物传递载体或癌症治疗中的治疗剂。
工业: 用于开发基于肽的材料和生物传感器。
作用机制
H-焦谷氨酸-组氨酸-色氨酸-丝氨酸-酪氨酸-甘氨酸-OH 的作用机制涉及其与特定分子靶标(如受体或酶)的相互作用。该肽可以通过氢键、疏水相互作用和静电相互作用与这些靶标结合,从而导致构象变化和随后的生物学效应。确切的途径和分子靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
曲普瑞林: 一种用于治疗前列腺癌的促黄体激素释放激素 (LHRH) 的合成十肽类似物。
戈舍瑞林: 另一种用于治疗癌症的激素疗法的 LHRH 类似物。
亮丙瑞林: 一种用于治疗激素敏感性癌症的 LHRH 激动剂。
独特之处
H-焦谷氨酸-组氨酸-色氨酸-丝氨酸-酪氨酸-甘氨酸-OH 的独特之处在于其特定的氨基酸序列,赋予其独特的结构和功能特性。与其他类似肽不同,它可能表现出独特的结合亲和力和生物活性,使其在特定研究和治疗应用中具有价值。
属性
CAS 编号 |
38482-70-1 |
|---|---|
分子式 |
C36H41N9O10 |
分子量 |
759.8 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C36H41N9O10/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
HBRSBSZURRWMML-ZIUUJSQJSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


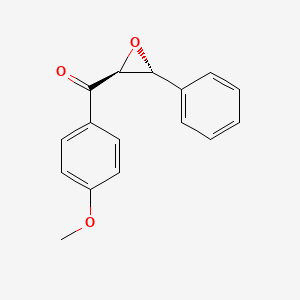
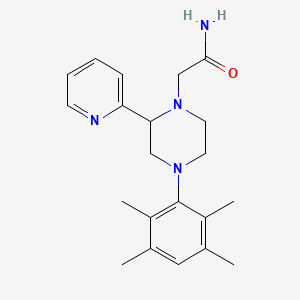
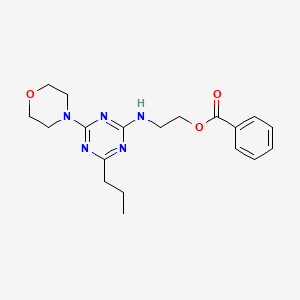


![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

